![molecular formula C14H26N2O2 B3100171 tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate CAS No. 1363381-13-8](/img/structure/B3100171.png)
tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate” is a specialty chemical . It is also known by other names such as “tert-butyl (2-azaspiro[4.5]decan-7-yl)carbamate” and "tert-Butyl N-{2-azaspiro[4.5]decan-7-yl}carbamate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The molecular formula of “this compound” isC14H26N2O2 . Its molecular weight is 254.37 .
Applications De Recherche Scientifique
Receptor Activity Studies
Research has highlighted the role of tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate derivatives in the study of serotonin (5-HT) receptor activities. These derivatives, due to their structural specificity, have been synthesized and analyzed for their affinity towards 5-HT1A and 5-HT2A receptors. Findings suggest that the presence of certain spacers and cycloalkyl rings in these compounds significantly influences their functional properties at these receptor sites. Such studies are crucial in understanding the receptor-ligand interactions and developing therapeutic agents targeting these receptors (Obniska et al., 2006).
Immunomodulatory Effects
This compound derivatives have also been examined for their immunomodulatory effects. SK&F 105685, a related azaspirane, has shown promising results in inhibiting immune-mediated hindpaw inflammation in rat models of adjuvant arthritis. This compound not only demonstrates prophylactic efficacy but also therapeutic potential by halting disease progression and reducing inflammatory lesions. Such findings underscore the therapeutic potential of these compounds in treating autoimmune diseases by modulating immune responses (Badger et al., 1989).
Anticonvulsant Properties
In the realm of neuropharmacology, this compound derivatives have been explored for their anticonvulsant properties. A study on differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones, structural analogs, revealed significant anticonvulsant activity in animal models of epilepsy. These findings contribute to the development of new therapeutic agents for epilepsy, emphasizing the importance of the imide fragment's structure in the compounds' anticonvulsant efficacy (Kamiński et al., 2014).
Cardiovascular Research
Research into the cardiovascular effects of this compound derivatives has also been conducted. AZD1305, a novel antiarrhythmic agent, was studied in canine pulmonary vein sleeve preparations to assess its electrophysiologic and antiarrhythmic effects. The compound showed potential in prolonging action potential duration, reducing excitability, and suppressing triggered activity, suggesting its effectiveness in preventing atrial fibrillation and other atrial arrhythmias (Sicouri et al., 2010).
Propriétés
IUPAC Name |
tert-butyl N-(2-azaspiro[4.5]decan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(9-11)7-8-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGNCGMVKKCVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164388 | |
| Record name | Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-13-8 | |
| Record name | Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-2-azaspiro[4.5]dec-7-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)
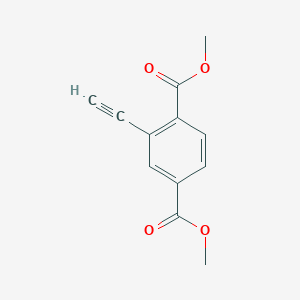
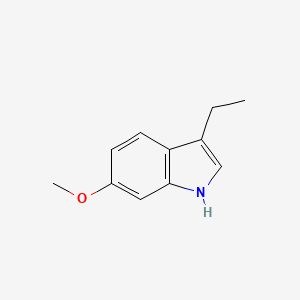

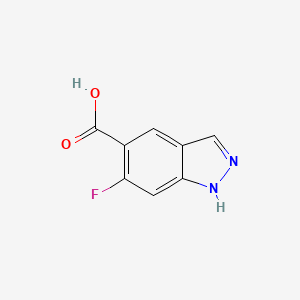
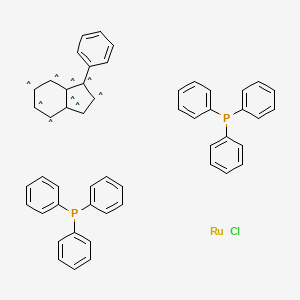
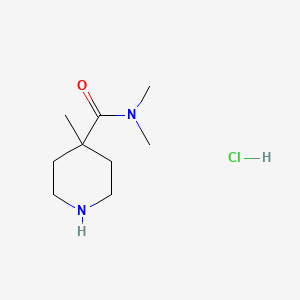
![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)

